(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by a unique molecular structure that incorporates various functional groups, including an acetate and a benzofuran moiety. The compound is known for its potential biological activities, particularly in inhibiting certain enzymatic pathways.
The compound belongs to the class of organic compounds known as esters, specifically those derived from benzoic acid derivatives. Its structure suggests it may exhibit properties typical of both aromatic compounds and esters, which can influence its reactivity and biological interactions.
The synthesis of (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. The initial steps may include the formation of the benzofuran core through cyclization reactions followed by functionalization to introduce the methoxy and benzylidene groups.
The molecular structure features a benzofuran ring fused with a methoxy-substituted aromatic system. The presence of an ester functional group further adds to its complexity.
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2.The compound can participate in various chemical reactions typical of esters and aromatic compounds, including:
Reactions involving this compound should be carefully monitored due to potential side reactions, especially when dealing with sensitive functional groups like methoxy and carbonyls.
Research indicates that (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate primarily targets the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis.
While specific physical properties such as boiling point and melting point are not extensively documented, its density is also not available.
(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has potential applications in:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1